molecular formula C23H27N5O2 B2584403 2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2310104-06-2

2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2584403
CAS No.: 2310104-06-2
M. Wt: 405.502
InChI Key: IORFJYPFKNDFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a potent and selective ATP-competitive inhibitor of Phosphoinositide 3-Kinase (PI3K) and the mechanistic target of rapamycin (mTOR) (source) . This small molecule targets the PI3K/AKT/mTOR signaling pathway, a central regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in a wide array of cancers (source) . Its primary research value lies in its use as a chemical probe to investigate oncogenic signaling and to assess the therapeutic potential of dual PI3K/mTOR inhibition in preclinical studies. Researchers utilize this compound in vitro and in vivo to explore mechanisms of tumorigenesis, to study drug resistance, and to evaluate combination therapies. The compound is characterized by its high purity and stability, ensuring reliable and reproducible results in biochemical and cellular assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c24-12-18-10-19-14-29-9-6-20(19)27-23(18)28-7-4-16(5-8-28)13-30-22-11-21(25-15-26-22)17-2-1-3-17/h10-11,15-17H,1-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFJYPFKNDFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles :

  • Target Compound: Pyrano[4,3-b]pyridine.
  • Analog 1: Pyrano[2,3-d]pyrimidine-6-carbonitrile () – Differs in ring fusion ([2,3-d] vs.
  • Analog 2 : Pyrazolo[4,3-d]pyrimidine-3-carbonitrile () – Incorporates a pyrazole ring, increasing nitrogen content and hydrogen-bonding capacity .
  • Analog 3: Chromeno[4,3-d]pyrimidine () – Contains a coumarin-derived chromene ring, enhancing oxygen-mediated solubility but reducing metabolic stability .

Substituent Profiles :

Compound Key Substituents Notable Features
Target 6-cyclobutylpyrimidin-4-yl, oxymethylpiperidine Cyclobutyl balances lipophilicity and rigidity; oxymethyl enhances solubility.
Pyrano[2,3-d]pyrimidine 7-Amino, 4-oxo () Amino and ketone groups enable hydrogen bonding; lower steric bulk .
Pyrazolo-pyrimidine 5-Butylamino, 4-fluorophenyl () Fluorophenyl increases lipophilicity; butylamino may impact bioavailability .
Chromeno-pyrimidine 4-(Piperidin-1-yl)phenyl, thioxo () Piperidinylphenyl adds bulk; thioxo introduces sulfur-based reactivity .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Analog 1 () Analog 5 ()
logP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower due to ketone) ~3.5 (higher due to chromene)
Solubility Moderate (oxymethyl enhances) High (polar substituents) Low (chromene hydrophobicity)
Bioavailability Likely favorable Limited by rapid metabolism Computationally predicted good

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.